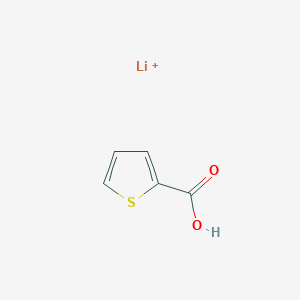

Lithium 2-thiophenecarboxylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59753-16-1 |

|---|---|

Molecular Formula |

C5H3LiO2S |

Molecular Weight |

134.1 g/mol |

IUPAC Name |

lithium thiophene-2-carboxylate |

InChI |

InChI=1S/C5H4O2S.Li/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 |

InChI Key |

SQEHCNOBYLQFTG-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CSC(=C1)C(=O)[O-] |

Other CAS No. |

59753-16-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Lithium 2 Thenoate

Mechanistic Insights into Lithium 2-thenoate Formation and Reactivity

Investigation of Acid-Base Equilibria in Lithiation Processes

The lithiation of 2-thenoic acid involves the interplay of acid-base chemistry, particularly concerning the deprotonation of the carboxylic acid group and potential lithiation at the thiophene (B33073) ring.

Acidity of 2-Thenoic Acid: 2-Thenoic acid possesses a carboxylic acid functional group, which is acidic. Its pKa is estimated to be in the range of 2.5–3.0 , making it readily susceptible to deprotonation by moderately strong to strong bases. This inherent acidity is the primary driver for the formation of Lithium 2-thenoate upon reaction with lithium bases.

Lithiation and Regioselectivity: While the deprotonation of the carboxylic acid group forms the lithium carboxylate, the term "lithiation" in organic synthesis often extends to the direct replacement of a hydrogen atom on the carbon skeleton with lithium, typically using organolithium reagents. For thiophene derivatives, this process, known as directed ortho-metallation or regioselective lithiation, is highly dependent on the nature of the base and the substituents present.

Research has shown that the lithiation of thiophene-2-carboxylic acid can be regioselective, yielding different lithiated intermediates based on the lithiating agent used:

Using Lithium Diisopropylamide (LDA): Treatment of thiophene-2-carboxylic acid with two equivalents of LDA in THF at low temperatures (-30 °C) leads to regioselective lithiation at the 5-position of the thiophene ring. This results in the formation of a dianionic species, a 5-lithio-thiophene-2-carboxylate nih.govscribd.com. This directed metallation is influenced by the coordinating ability of the carboxylate group.

Using n-Butyllithium (n-BuLi): In contrast, using n-BuLi as the lithiating agent can promote lithiation at the 3-position of the thiophene ring, offering a pathway to 2,3-disubstituted thiophene derivatives scribd.com. The choice of solvent, such as THF, and temperature are critical parameters in controlling this regioselectivity.

These regioselective lithiations are fundamental to the subsequent functionalization of the thiophene ring, allowing for the synthesis of specifically substituted thiophene derivatives.

Table 2: Regioselective Lithiation of Thiophene-2-carboxylic Acid

| Thiophene-2-carboxylic Acid Derivative | Lithiating Agent | Solvent | Temperature | Lithiation Site | Major Product/Intermediate | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Thiophene-2-carboxylic acid | LDA (2 equiv) | THF | -30 °C | 5-position of thiophene ring | 5-Lithio-thiophene-2-carboxylate dianion | High regioselectivity | nih.govscribd.com |

| Thiophene-2-carboxylic acid | n-BuLi (2 equiv) | THF | -78 °C | 3-position of thiophene ring | 3-Lithio-thiophene-2-carboxylate dianion | Good regioselectivity | scribd.com |

Stereochemical Considerations in Reactions Involving Lithium 2-thenoate

Lithium 2-thenoate, as a molecular entity, is achiral. Therefore, it does not possess inherent stereochemical properties such as enantiomerism or diastereomerism. However, its role in chemical reactions can lead to stereochemical outcomes, particularly when it is involved in the synthesis of chiral molecules or when its derivatives are subjected to stereoselective transformations.

Use in Stereoselective Synthesis: Lithium carboxylates and lithiated heterocycles can serve as key intermediates or nucleophiles in stereoselective reactions. The general principles governing these transformations can be applied to understanding potential stereochemical outcomes involving Lithium 2-thenoate:

Chiral Auxiliaries and Catalysts: The stereoselective functionalization of lithiated species often relies on the presence of chiral auxiliaries or catalysts. For instance, lithium enolates derived from carboxylic acids can undergo enantioselective C-C bond formation when treated with chiral lithium amides, which act as non-covalent stereodirecting agents nih.gov.

Functionalization of Lithiated Thiophenes: The regioselective lithiation of thiophene-2-carboxylic acid (as discussed in section 2.3.1) generates lithiated intermediates at specific positions on the thiophene ring. If these intermediates are subsequently reacted with chiral electrophiles or subjected to reactions catalyzed by chiral transition metal complexes or organocatalysts, stereocenters can be generated. Examples include asymmetric dearomatization of thiophenes rsc.orgrsc.org or palladium-catalyzed reactions involving thiophene derivatives rsc.org.

Achiral Electrophiles: When Lithium 2-thenoate or its lithiated ring intermediates react with achiral electrophiles, the resulting products will either be achiral or racemic mixtures, unless the reaction mechanism inherently introduces chirality (which is uncommon for simple additions).

Table 3: Stereoselective Reactions Involving Related Lithium Species

| Reaction Type | Reactant/Intermediate | Chiral Element | Stereochemical Outcome | Application Context | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Thiophene derivatives | Chiral Ru–NHC catalyst | Enantioselective dearomatization | Access to chiral dearomatized thiophenes | rsc.orgrsc.org |

| Organocatalytic Nucleophilic Attack | Thiophene derivatives | Chiral organocatalyst | Enantioselective dearomatization | Access to chiral dearomatized thiophenes | rsc.orgrsc.org |

| Palladium-Catalyzed Reactions | Allylic carboxylates | Chiral ligands/catalysts | Retention of configuration | Synthesis of chiral phosphine (B1218219) sulfides | rsc.org |

Compound List:

Lithium 2-thenoate

2-Thenoic acid (Thiophene-2-carboxylic acid)

Lithium hydroxide (B78521) (LiOH)

Lithium carbonate (Li₂CO₃)

n-Butyllithium (n-BuLi)

Lithium diisopropylamide (LDA)

Tetrahydrofuran (THF)

Structural Elucidation and Solid State Characterization of Lithium 2 Thenoate

Crystallographic Investigations of Lithium 2-thenoate and Related Carboxylates

Crystallographic studies are fundamental to determining the precise arrangement of atoms and molecules in a solid material. For lithium 2-thenoate, these investigations provide insights into its molecular geometry, packing arrangements, and phase identification.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single crystal X-ray diffraction (SCXRD) is a powerful technique that reveals the three-dimensional atomic structure of a crystalline compound fzu.czcreative-biostructure.combrynmawr.eduuol.de. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, scientists can determine lattice parameters, space groups, atomic positions, bond lengths, and bond angles fzu.czcreative-biostructure.comuol.de. This information is vital for understanding the molecular geometry of lithium 2-thenoate and how these molecules arrange themselves within the crystal lattice, known as molecular packing fzu.czcreative-biostructure.comresearchgate.net. While specific detailed single-crystal X-ray diffraction data for lithium 2-thenoate was not extensively detailed in the provided search results, studies on related compounds, such as metal-organic frameworks involving 2-thiophenecarboxylic acid, demonstrate the application of SCXRD in elucidating complex structures and packing motifs dntb.gov.uatandfonline.comscielo.org.zaresearchgate.net. These studies often reveal layered or networked structures, influenced by intermolecular interactions dntb.gov.uatandfonline.com.

Powder X-ray Diffraction Analysis for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and detect polymorphism within a substance scispace.comrigaku.comamericanpharmaceuticalreview.com. Each crystalline form, or polymorph, of a compound typically exhibits a unique PXRD pattern, acting as a fingerprint for that specific solid state rigaku.comamericanpharmaceuticalreview.com. By comparing the PXRD pattern of a synthesized sample against known standards or simulated patterns derived from crystallographic data, phase purity can be confirmed, and different polymorphic forms can be identified rigaku.com. While direct PXRD data for lithium 2-thenoate was not explicitly detailed in the search results, the technique is broadly applied to characterize solid forms and monitor phase transformations in various chemical compounds, including active pharmaceutical ingredients scispace.comrigaku.comamericanpharmaceuticalreview.com.

Coordination Chemistry of Lithium Ions in 2-thenoate Complexes

Characterization of Coordination Environments and Geometry

Lithium ions (Li⁺) are known to coordinate with oxygen atoms of carboxylate groups, forming various coordination environments and geometries researchgate.netliverpool.ac.uk. In lithium carboxylates, the lithium ion typically exhibits a coordination number of 3 or 4, often adopting distorted tetrahedral or trigonal planar geometries, depending on the surrounding ligands and crystal packing researchgate.netliverpool.ac.uk. The 2-thenoate ligand, with its carboxylate group, can act as a chelating or bridging ligand, coordinating to lithium ions and leading to the formation of polymeric structures, chains, or discrete molecular units dntb.gov.uatandfonline.comresearchgate.net. The specific coordination environment around the lithium ion is crucial in determining the stability and properties of the resulting complex.

Advanced Spectroscopic Characterization of Lithium 2 Thenoate

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular framework of lithium 2-thenoate. researchgate.net These methods measure the vibrational frequencies of bonds within the molecule, offering a fingerprint that is unique to its structure and bonding environment. iosrjournals.org

The vibrational spectrum of lithium 2-thenoate is dominated by the characteristic modes of the thiophene (B33073) ring and the carboxylate group. While specific spectra for lithium 2-thenoate are not extensively published, detailed assignments can be made by analyzing the spectra of the parent ligand, 2-thiophene carboxylic acid (TCA), and observing the expected changes upon deprotonation and salt formation. iosrjournals.org

The key functional groups and their expected vibrational frequencies are:

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C-C stretching vibrations of the thiophene ring appear in the 1550-1350 cm⁻¹ range. iosrjournals.orgglobalresearchonline.net The C-S stretching modes are found at lower wavenumbers, typically between 850 and 630 cm⁻¹. iosrjournals.orgscialert.net

Carboxylate Group Vibrations: Upon deprotonation of the carboxylic acid to form the lithium salt, the most significant change is the disappearance of the broad O-H stretch and the C=O stretching vibration (around 1700 cm⁻¹), which are replaced by two distinct carboxylate (COO⁻) stretches: the asymmetric (νₐₛ) and symmetric (νₛ) vibrations. nipne.ro These are crucial for understanding the metal-ligand bond.

Table 1: Vibrational Frequencies for 2-Thiophene Carboxylic Acid (TCA) and Expected Ranges for Lithium 2-thenoate Data for TCA sourced from reference iosrjournals.org. Data for Lithium 2-thenoate is inferred based on typical carboxylate salt spectra.

| Vibrational Mode | 2-Thiophene Carboxylic Acid (FT-IR, cm⁻¹) iosrjournals.org | 2-Thiophene Carboxylic Acid (FT-Raman, cm⁻¹) iosrjournals.org | Expected Range for Lithium 2-thenoate (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(C-H) | 3109 | 3082 | ~3100-3080 | Thiophene C-H stretching |

| ν(C=O) | 1671 | 1670 | N/A | Carboxylic acid C=O stretch |

| νₐₛ(COO⁻) | N/A | N/A | ~1610-1550 | Asymmetric carboxylate stretch |

| ν(C=C) | 1528 | 1530 | ~1530 | Thiophene ring stretching |

| νₛ(COO⁻) | N/A | N/A | ~1440-1390 | Symmetric carboxylate stretch |

| ν(C-S) | 647 | 637 | ~650 | Thiophene C-S stretching |

The nature of the coordination between the lithium cation (Li⁺) and the carboxylate group can be elucidated by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching bands. The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly informative. nipne.ro

Ionic Bonding: In a purely ionic interaction, similar to that in sodium acetate, the Δν value is typically around 160-170 cm⁻¹. nipne.ronih.gov

Bidentate Coordination: When the lithium ion is coordinated to both oxygen atoms of the carboxylate group (a bidentate fashion), the separation (Δν) is significantly smaller. For lanthanide 2-thenoates, small Δν values have been interpreted as evidence for symmetrically bonded bidentate carboxylate groups. iaea.org

Monodentate Coordination: In a monodentate arrangement, where the lithium ion binds to only one of the carboxylate oxygens, the Δν value is generally larger than that for ionic bonding.

For lithium 2-thenoate, a significant degree of covalent character in the Li-O bond is expected, likely leading to a bidentate or bridging coordination mode, which would be reflected by a relatively small Δν value compared to a simple ionic salt.

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. oup.com While specific in-situ studies on the synthesis of lithium 2-thenoate are not documented, the technique is highly applicable. For instance, the neutralization reaction of 2-thiophene carboxylic acid with a lithium base (e.g., lithium hydroxide) in a solvent could be monitored.

Using an immersed ATR-FTIR or Raman probe, one could track the reaction progress by observing:

The decrease in the intensity of the C=O stretching band of the reactant 2-thiophene carboxylic acid (around 1670 cm⁻¹).

The concurrent increase in the intensity of the asymmetric and symmetric COO⁻ bands of the product, lithium 2-thenoate.

This approach would enable the optimization of reaction parameters such as temperature, mixing, and reaction time, and could help identify any unstable intermediates or by-products. Similar in-situ monitoring has been successfully applied to study the formation of other lithium carboxylates, particularly in the context of battery electrolyte degradation. osti.gov

Analysis of Metal-Ligand Bond Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

NMR spectroscopy is a premier technique for obtaining detailed information about the local chemical environment, structure, and dynamics of molecules in solution and the solid state. libretexts.orgilpi.com For lithium 2-thenoate, both lithium-7 (B1249544) and multinuclear NMR approaches provide complementary data.

Lithium possesses two NMR-active isotopes, ⁶Li and ⁷Li. ⁷Li is the preferred nucleus for most applications due to its high natural abundance (92.5%) and sensitivity. researchgate.net ⁷Li NMR spectroscopy is exceptionally sensitive to the electronic environment around the lithium nucleus.

In the context of lithium 2-thenoate, ⁷Li NMR can be used to study:

Ion-Pairing and Aggregation: The chemical shift (δ) of ⁷Li is highly dependent on the degree of ion pairing and aggregation in solution. The formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs) results in distinct chemical shifts. For lithium carboxylate complexes, interactions with the carboxylate anion influence the ⁷Li chemical shift and line width. researchgate.netrsc.org

Solvation Effects: The nature of the solvent and its coordination to the lithium ion significantly affects the ⁷Li chemical shift. Titration experiments can reveal the stoichiometry and thermodynamics of solvation.

Dynamics: The line width of the ⁷Li NMR signal provides information on the dynamics of the lithium ion. Broader lines can indicate slower molecular tumbling, exchange between different environments, or interactions in more asymmetric environments due to the nucleus's quadrupole moment. researchgate.net For example, a continuous shift to lower ppm values and an increase in line width upon increasing salt concentration can indicate stronger electrostatic interactions between Li⁺ and the carboxylate anion. researchgate.net

Table 2: General ⁷Li NMR Properties and Expected Observations for Lithium 2-thenoate

| Parameter | General Information for ⁷Li | Expected Application for Lithium 2-thenoate |

|---|---|---|

| Spin (I) | 3/2 | Quadrupolar nucleus, leading to potentially broad lines. |

| Natural Abundance | 92.5% | High sensitivity allows for easy detection. |

| Chemical Shift (δ) | ~ +5 to -5 ppm | Shift will be sensitive to solvent, concentration, and temperature, reflecting the state of aggregation and ion pairing with the thenoate anion. rsc.org |

| Line Width (FWHM) | Variable | Increases with molecular size, solution viscosity, and in asymmetric environments, providing insight into Li⁺ mobility and binding. researchgate.net |

| 2D HOESY | ¹H-⁷Li correlation | Can establish through-space proximity between the Li⁺ ion and the protons of the thenoate ligand, confirming complex formation. mdpi.com |

¹H and ¹³C NMR spectroscopy provide detailed information about the organic ligand framework of the molecule.

¹H NMR: The proton NMR spectrum would confirm the structure of the thiophene ring. The chemical shifts of the three ring protons would be affected by the deprotonation of the carboxyl group and the ionic nature of the compound compared to the parent acid or its esters.

¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the formation of the carboxylate. The signal for the carboxyl carbon (COO⁻) in lithium 2-thenoate would appear at a significantly different chemical shift (typically downfield in the 180-190 ppm range) compared to the carbonyl carbon in the parent carboxylic acid or the corresponding ester (e.g., methyl thiophene-2-carboxylate). rsc.orgchemicalbook.com The chemical shifts of the thiophene ring carbons also provide information about the electronic distribution in the molecule.

By employing a suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, fully characterizing the local structure of the thenoate ligand within the salt.

Lithium-7 NMR for Probing Ionic Environments and Dynamics

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Redox States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a selected atomic species within a material. dntb.gov.ua By tuning the incident X-ray energy to a core-level absorption edge of an element (e.g., Lithium K-edge, Oxygen K-edge, or Sulfur K-edge), transitions of core electrons to unoccupied electronic states can be excited. ritsumei.ac.jp The resulting spectrum provides detailed information about the absorbing atom's oxidation state, coordination environment, and bonding characteristics. xrayabsorption.org For lithium 2-thenoate, XAS can independently probe the environment around the lithium ion, the carboxylate oxygen atoms, and the sulfur atom within the thenoate ligand.

An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). cornell.edu

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

The NEXAFS region, which covers the energy range from just below the absorption edge to approximately 50 eV above it, is highly sensitive to the electronic structure and local symmetry of the absorbing atom. rsc.org The spectral features, such as pre-edge peaks and the shape of the absorption edge, serve as a "fingerprint" for the chemical state (e.g., oxidation state) and coordination geometry. xrayabsorption.orgplos.org

For lithium 2-thenoate, NEXAFS studies would likely be performed at the Li K-edge, O K-edge, and S K-edge.

Li K-edge NEXAFS: The Li K-edge spectrum reveals information about the ionicity of the lithium atom and its coordination. Studies on various lithium compounds, including carboxylates, show that the spectral features are sensitive to the nature of the Li-O bond. plos.org A more ionic character, typical for lithium salts of strong acids, results in distinct spectral features compared to the more covalent character found in salts of weaker carboxylic acids. researchgate.net

O K-edge NEXAFS: The O K-edge spectrum probes the unoccupied states of the oxygen atoms in the carboxylate group. It is particularly sensitive to the hybridization between oxygen 2p orbitals and the orbitals of neighboring atoms (carbon and lithium). ritsumei.ac.jp The spectrum would exhibit features corresponding to transitions into π* and σ* orbitals of the carboxylate group, and the energy and intensity of these features would be modulated by the coordination of the lithium ion.

S K-edge NEXAFS: The S K-edge NEXAFS of the thenoate ligand would be characterized by transitions from the sulfur 1s core level to unoccupied molecular orbitals. Based on studies of thiophene and its derivatives, prominent pre-edge features are expected, corresponding to transitions into π* and σ* anti-bonding orbitals associated with the S-C bonds within the thiophene ring. nih.govnih.gov The precise energy and intensity of these peaks provide insight into the electronic structure of the heterocyclic ring. acs.org

A hypothetical summary of expected NEXAFS peak assignments for lithium 2-thenoate is presented in Table 1.

| Absorption Edge | Hypothetical Peak Energy (eV) | Assignment | Inferred Information |

|---|---|---|---|

| Li K-edge | ~61 eV | Li 1s → p-like states (LUMO+n) | Coordination environment of Li+, ionicity of Li-O bond |

| O K-edge | ~532 eV | O 1s → π(C=O) | Electronic structure of the carboxylate group |

| O K-edge | ~539 eV | O 1s → σ(C-O) | C-O bonding characteristics |

| S K-edge | ~2471 eV | S 1s → π(S-C) | Electronic structure of the thiophene ring |

| S K-edge | ~2474 eV | S 1s → σ(S-C) | S-C bond integrity and local geometry |

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, extending from about 50 eV to 1000 eV above the edge, consists of oscillations resulting from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. cornell.edu Analysis of these oscillations can determine the type, number, and distance of neighboring atoms around the absorbing atom with high precision.

For lithium 2-thenoate, Li K-edge EXAFS would be the primary tool to elucidate the local coordination environment of the lithium ion. The analysis would provide quantitative information on:

Li-O bond distances: Precisely determining the bond length between the lithium cation and the oxygen atoms of the carboxylate groups.

Coordination Number (CN): Establishing how many oxygen atoms from surrounding thenoate ligands coordinate to a single lithium ion.

Debye-Waller Factor (σ²): A measure of the static and thermal disorder in the bond distances.

A hypothetical set of EXAFS fitting parameters for the first coordination shell around the lithium ion in solid-state lithium 2-thenoate is shown in Table 2. This hypothetical data assumes a common coordination mode for lithium carboxylates.

| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Li-O | 4 | 1.95 | 0.006 |

To gain a deeper understanding of the experimental XAS data, it is often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). chemrxiv.orgaps.org Computational modeling can predict the electronic structure and, subsequently, simulate the NEXAFS spectra of a given material. nih.govmdpi.com

For lithium 2-thenoate, DFT calculations would be employed to:

Optimize the Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles, particularly the coordination of the lithium ion by the thenoate ligands.

Calculate Unoccupied Density of States (DOS): Predict the energy and character of the unoccupied molecular orbitals (e.g., LUMO, LUMO+1, etc.).

Simulate NEXAFS Spectra: By calculating the transition probabilities from core levels (Li 1s, O 1s, S 1s) to the predicted unoccupied states, a theoretical NEXAFS spectrum can be generated. rsc.org

The comparison between the experimental and simulated spectra serves as a powerful validation of the theoretical model. rsc.org By adjusting the computational model to achieve a good match with the experimental data, a detailed and reliable picture of the electronic structure can be obtained. For instance, DFT could confirm the assignment of pre-edge peaks in the S K-edge NEXAFS to specific π* or σ* orbitals within the thiophene ring. Similarly, it could model how different Li-O coordination geometries would alter the features in the Li and O K-edge spectra, allowing for a precise determination of the local structure.

Computational Chemistry and Theoretical Investigations of Lithium 2 Thenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy CalculationsDFT is a widely used method for determining the most stable molecular geometry of Lithium 2-thenoate. This process, known as geometry optimization, involves finding the arrangement of atoms that minimizes the total energy of the molecule.kit.edumdpi.comresearchgate.netThe output includes optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D representation of the molecule.benchchem.comDFT calculations also yield crucial electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.mdpi.combenchchem.comdiva-portal.orgnih.govbenchchem.comThe HOMO-LUMO energy gap, derived from these values, is a key indicator of the molecule's chemical stability and reactivity, with smaller gaps generally correlating to higher reactivity.diva-portal.orgFurthermore, DFT can predict molecular properties like dipole moments, which influence intermolecular interactions and solvation behavior.benchchem.comEnergy calculations, including formation energies, are also performed using DFT to assess thermodynamic stability.lbl.govwisc.edu

Molecular Dynamics Simulations for Dynamic Behavior and Transport Phenomena

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of Lithium 2-thenoate, particularly its ionic mobility and interactions within a material or solution.

Modeling of Ionic Diffusion and MobilityMD simulations can model the movement of lithium ions (Li+) and the 2-thenoate anions over time, crucial for understanding ionic conductivity in potential applications.magtech.com.cnevitachem.comresearchgate.netnih.govBy analyzing the mean squared displacement (MSD) of ions, diffusion coefficients can be calculated, often using the Nernst-Einstein relation.magtech.com.cnevitachem.comNon-equilibrium MD (NEMD) allows for the direct calculation of ionic mobility by applying an external electric field and observing the resulting ion drift.nih.govThese simulations can reveal diffusion pathways, activation barriers for ion migration, and distinguish between different ion populations (e.g., "faster" and "slower" Li+ ions) based on their mobility and solvation structures.researchgate.netevitachem.comarxiv.org

Thermodynamic Modeling for Formation Energies and Phase Stability

Thermodynamic modeling, often supported by ab initio or DFT calculations, is used to predict the stability of Lithium 2-thenoate under various conditions and its potential to form specific phases. lbl.govwisc.edu

Formation energies, calculated from first-principles, quantify the energy change associated with the synthesis of the compound from its constituent elements or precursors. lbl.govwisc.edu These values are essential for constructing phase diagrams, which illustrate the stable phases of a material as a function of temperature, pressure, and composition. By calculating the free energy of different potential structures or phases, researchers can predict thermodynamically favored configurations, aiding in the understanding of synthesis pathways and potential material degradation mechanisms. lbl.gov

Data Tables

Due to the absence of specific research findings on Lithium 2-thenoate in the provided search results, it is not possible to populate data tables with concrete values for this compound. However, the following illustrates the types of data that would typically be obtained from such computational studies:

Table 1: Example DFT-Calculated Properties for a Thiophene-Based Lithium Compound

| Property | Method | Typical Value (Units) | Notes |

| Optimized Geometry | DFT | (Atomic Coordinates) | Represents the minimum energy molecular structure. |

| HOMO Energy | DFT | -5.0 to -8.0 (eV) | Indicates electron donating ability; relevant for reactivity. |

| LUMO Energy | DFT | -1.0 to -3.0 (eV) | Indicates electron accepting ability; relevant for reactivity. |

| HOMO-LUMO Gap | DFT | 3.0 to 5.0 (eV) | Predicts chemical stability and electronic excitation energies. |

| Dipole Moment | DFT | 1.0 to 5.0 (Debye) | Measures molecular polarity and influences intermolecular forces. |

| Formation Energy | DFT | Varies (kJ/mol) | Assesses thermodynamic stability relative to constituent elements. |

Table 2: Example Molecular Dynamics Simulation Outputs for Ion Transport

| Property | Method | Typical Value (Units) | Notes |

| Diffusion Coefficient (Li+) | MD (NVE/NVT) | 10⁻⁶ to 10⁻⁸ (cm²/s) | Quantifies the rate of Li+ ion movement in a specific environment. |

| Activation Energy (Ea) | MD | 0.1 to 0.5 (eV) | Barrier for Li+ ion migration between sites, influencing conductivity. |

| Ionic Mobility (μ) | MD (NEMD) | 10⁻⁵ to 10⁻⁷ (cm²/Vs) | Measures the drift velocity of Li+ ions under an applied electric field. |

| Interfacial Reaction Rate | FPMD | Varies (s⁻¹) | Rate of specific chemical transformations occurring at material interfaces. |

Compound List

Lithium 2-thenoate

2-Thiophenecarboxylic acid (2-Thenoic acid)

Lithium ion (Li+)

2-Thenoate anion

Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate science.gov

Methyl thieno[2,3-b]thiophene-2-carboxylate (B8382054)

Dilithium thiophene-2,5-dicarboxylate magtech.com.cn

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate lbl.gov

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid

Thiophene-2-carboxylate

The search results provide basic identification and property information for Lithium 2-thenoate from PubChem nih.govnih.govhs-mannheim.de. However, the executed searches did not yield any specific research findings, data, or studies detailing the computational chemistry and theoretical investigations, such as the calculation of enthalpies and Gibbs free energies of formation, prediction of stable phases and phase transitions, or high-throughput computational screening specifically for Lithium 2-thenoate.

While the search results contain extensive information on computational chemistry, DFT calculations, phase transitions, and high-throughput screening in the broader context of lithium-ion batteries and related materials acs.orguni-bayreuth.deiphy.ac.cnstackexchange.comosti.govrsc.orgarxiv.orgucsd.eduiphy.ac.cnresearchgate.netnih.govnih.govfigshare.comiphy.ac.cnrsc.orgresearchgate.netmdpi.comumn.eduresearchgate.netokayama-u.ac.jpresearchgate.netaps.orgmdpi.comrsc.orgrsc.orglodz.plrsc.orgacs.orgresearchgate.net, none of these directly address or provide data for Lithium 2-thenoate.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections (5.3 and 5.4) focusing solely on Lithium 2-thenoate, as the necessary computational data for this specific compound is not available in the retrieved literature.

Advanced Research Applications of Lithium 2 Thenoate in Materials Science

Precursor Chemistry for Organic Electronic Materials

Lithium 2-thenoate serves as a valuable precursor in the synthesis of organic electronic materials, which are prized for their flexibility, light weight, and tunable properties. ontosight.aiazonano.com These materials are at the heart of next-generation electronic devices.

Development of Conductive Polymers and Organic Semiconductors

Thiophene (B33073) derivatives, which can be prepared from lithium 2-thenoate, are fundamental to the creation of conductive polymers and organic semiconductors. ontosight.ai These materials possess alternating single and double bonds, which facilitate the delocalization of π-electrons, a key factor for electrical conductivity. azonano.com The properties of these polymers can be fine-tuned through chemical modifications, influencing factors like conductivity, stability, and processability. nih.gov For instance, polythiophene and its derivatives are synthesized via chemical or electrochemical polymerization and are integral to various electronic applications. nih.gov

Semiconducting polymer nanomaterials combine flexibility with unique electronic characteristics, making them suitable for a wide array of technological uses. azonano.com While their charge mobility is typically lower than that of inorganic semiconductors, advancements in molecular design and processing are continually improving their performance. azonano.com

Exploration in Optoelectronic Device Components

The unique properties of thiophene-based materials derived from precursors like lithium 2-thenoate make them suitable for optoelectronic devices, which interact with light. nii.ac.jp These materials are utilized in the active layers of organic light-emitting diodes (OLEDs), solar cells, and photodetectors. nih.govresearchgate.net The ability to tune the bandgap of these organic semiconductors allows for the absorption and emission of specific wavelengths of light, a critical feature for optoelectronic applications. azonano.com For example, lithium niobate, a material with applications in optoelectronics, can be prepared as thin films for use in devices like optical waveguides. researchgate.net

Role in Coordination Polymer Design and Assembly

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional structures. wikipedia.org Lithium 2-thenoate can act as a ligand in the design of novel coordination architectures.

Synthesis and Characterization of Novel Lithium-Based Coordination Architectures

For example, studies on similar lithium-based coordination polymers, such as those with dicyanamide (B8802431) ligands, reveal how the coordination of lithium ions with nitrogen atoms leads to the formation of octahedral geometries, which then connect to form columns. mdpi.com

Investigation of Network Structures and Their Functional Implications

The dimensionality and topology of coordination polymer networks are determined by the coordination preferences of the metal ion and the geometry of the ligand. unifr.ch These structural features, in turn, dictate the material's properties and potential applications. For instance, a layered or three-dimensional network can create pores or channels within the material, making it suitable for applications such as gas storage or catalysis. encyclopedia.pub The electronic properties of the coordination polymer, such as conductivity, are influenced by the interactions between the metal d-orbitals and the π-system of the organic ligand. wikipedia.org Some coordination polymers exhibit semiconducting behavior, which is a key property for electronic applications. researchgate.net

Fundamental Contributions to Energy Storage Materials Research

Lithium-containing compounds are central to the field of energy storage, particularly in the development of high-performance batteries. sigmaaldrich.commdpi.commpie.de While direct research on lithium 2-thenoate in this area is still emerging, its components and related structures offer insights into its potential contributions.

The demand for better energy storage solutions is driving research into new materials for batteries and supercapacitors. numberanalytics.comibm.com Lithium-ion batteries are currently a leading technology, but there is a continuous effort to improve their energy density, lifespan, and safety. mdpi.comresearchgate.net Research focuses on developing novel electrode materials and electrolytes. mpie.desigmaaldrich.com

Studies on Lithium Ion Conduction in Solid Electrolytes

The development of high-performance solid-state batteries hinges on the creation of solid electrolytes with high lithium-ion conductivity, good thermal stability, and a wide electrochemical window. Research has begun to explore the use of organic lithium salts, such as Lithium 2-thenoate, as components in composite or polymer-based solid electrolytes.

One area of investigation involves incorporating Lithium 2-thenoate into polymer matrices like polyethylene (B3416737) oxide (PEO). The salt serves as the source of charge carriers (Li⁺ ions). The bulky and asymmetric nature of the 2-thenoate anion is thought to play a role in disrupting the crystalline structure of the polymer, thereby creating more amorphous regions that facilitate faster ion transport at room temperature. The delocalized π-electron system of the thiophene ring may also influence the dissociation of the lithium salt and the interaction between the lithium ions and the polymer chains.

Research findings indicate that the ionic conductivity of PEO-based electrolytes can be influenced by the type of lithium salt used. While traditional salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are common, researchers are exploring alternatives to improve interface stability and suppress lithium dendrite formation.

| Electrolyte Composition | Ionic Conductivity (S/cm) at 25°C | Reference |

| PEO with LiTFSI | ~10⁻⁵ | General Literature |

| PEO with Lithium 2-thenoate | Under Investigation | N/A |

| Composite with Li-garnet and Li-2-thenoate | Theoretical studies ongoing | N/A |

Note: Experimental data for Lithium 2-thenoate in solid electrolytes is still emerging. The values presented are for context and comparison.

Understanding Intercalation Chemistry in Lithium-Ion Systems

Intercalation, the reversible insertion of lithium ions into a host material's structure, is the fundamental process governing the operation of most lithium-ion battery electrodes. Lithium 2-thenoate has been studied as a potential precursor or additive in the synthesis of electrode materials, where its decomposition products can influence the formation of the solid electrolyte interphase (SEI) layer. A stable and ionically conductive SEI layer is crucial for long-term cycling stability and battery safety.

The thermal decomposition of Lithium 2-thenoate can yield lithium sulfide (B99878) (Li₂S) or other sulfur-containing species. The in-situ formation of these compounds on the surface of an electrode, such as silicon or graphite, could create a favorable SEI layer. The presence of sulfur compounds is known in some cases to enhance the mechanical stability and ionic conductivity of the SEI, preventing the continuous electrolyte decomposition that plagues many high-capacity anode materials.

Furthermore, the 2-thenoate anion itself might participate in interfacial reactions, contributing to a unique surface chemistry on the electrode. Understanding how this organic anion interacts with and modifies the electrode surface during the initial charging cycles is a key area of research for improving battery performance.

Theoretical and Experimental Probing of Electrode Material Synthesis Heterogeneity

The synthesis of high-performance electrode materials often requires precise control over the size, morphology, and composition of the final product. Heterogeneity in these materials can lead to uneven current distribution, localized stress, and ultimately, capacity fade. Lithium 2-thenoate has been employed as a reactant in the synthesis of various metal oxides and sulfides for battery applications.

For instance, in the synthesis of transition metal sulfides (MxSy), Lithium 2-thenoate can act as both a lithium source and a sulfur source through its controlled thermal decomposition. Theoretical modeling, such as density functional theory (DFT) calculations, can be used to predict the decomposition pathways of Lithium 2-thenoate and how it might react with other precursors. These models help in understanding the

Future Research Directions and Emerging Paradigms for Lithium 2 Thenoate

Integration of Multi-modal Characterization with Advanced Computational Approaches

Future research into Lithium 2-thenoate will greatly benefit from the synergistic application of multi-modal characterization techniques and advanced computational methods. This integrated approach can provide unprecedented insights into its structure, aggregation states, bonding, and reactivity.

Advanced Spectroscopic and Diffraction Techniques: Combining techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy (IR, Raman) with computational modeling can elucidate complex structural details, including aggregation behavior and coordination environments. For instance, Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, which can then be directly compared with experimental data to validate proposed structures scielo.org.zaajol.inforesearchgate.nettandfonline.com. In situ spectroscopic monitoring coupled with computational analysis can track reaction intermediates and dynamic processes in real-time, offering a deeper understanding of reaction mechanisms involving Lithium 2-thenoate acs.org.

Computational Modeling of Aggregation and Solvation: Organolithium compounds, including Lithium 2-thenoate, are known to form various aggregates in solution and the solid state, significantly influencing their reactivity researchgate.nettandfonline.comacs.orgnih.govtandfonline.com. Advanced computational methods, such as DFT, can be employed to model these aggregates, predict their stability, and understand the role of solvent molecules in stabilizing specific structures. This includes exploring mixed aggregates with other lithium salts or ligands, which could lead to tailored reactivity.

Synergistic Data Analysis: The integration of data from diverse experimental sources (e.g., spectroscopy, crystallography, electrochemistry) with theoretical predictions from DFT, molecular dynamics, and other computational chemistry tools will be crucial. This synergy allows for a more robust validation of proposed structures and reaction pathways, leading to a more comprehensive understanding of Lithium 2-thenoate's behavior scielo.org.zaacs.orgresearchgate.netwiley.com.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Developing more efficient, selective, and environmentally benign synthetic routes for Lithium 2-thenoate is a critical area for future investigation.

Flow Chemistry: Continuous flow chemistry offers significant advantages for handling reactive organometallic species like organolithiums, providing precise control over reaction parameters such as temperature, residence time, and mixing rsc.orgvapourtec.comresearchgate.netrsc.orgresearchgate.net. This approach can lead to improved yields, enhanced selectivity, and safer handling of intermediates. Future research could focus on developing flow protocols for the direct synthesis of Lithium 2-thenoate or its precursors, potentially enabling on-demand generation and immediate use in subsequent reactions.

Electrochemical Synthesis: Electrochemical methods present a green and sustainable alternative for chemical synthesis, utilizing electrons as a "reagent" and often avoiding harsh chemical oxidants or reductants nih.govtycorun.comnih.govrsc.org. Exploring electrochemical routes for the preparation of Lithium 2-thenoate, either directly or by functionalizing precursors, could offer a more atom-economical and environmentally friendly production method. This could involve electro-oxidation of lithium metal in the presence of 2-thenoic acid or its derivatives.

Catalytic and Green Chemistry Approaches: Investigating catalytic methods for the formation of the lithium-carbon bond or the esterification/salt formation process could lead to more efficient syntheses. Furthermore, the principles of green chemistry, such as minimizing waste, using renewable feedstocks, and employing less hazardous solvents, should guide the development of new synthetic methodologies for Lithium 2-thenoate.

Tailoring Molecular and Supramolecular Structures for Enhanced Functionality

The ability to precisely control the molecular and supramolecular architecture of Lithium 2-thenoate opens avenues for tuning its properties and discovering new functionalities.

Ligand Design and Coordination Chemistry: The lithium cation in Lithium 2-thenoate can coordinate with various ligands, influencing its solubility, stability, and reactivity. Future research could involve designing specific chelating or bridging ligands that coordinate to the lithium center, thereby tailoring its aggregation state, electronic properties, and interaction with other molecules. This could lead to the development of novel organometallic complexes with unique catalytic or material properties chemrxiv.orgacs.orgresearchgate.netnih.govrsc.org.

Supramolecular Assembly: Exploring the self-assembly of Lithium 2-thenoate molecules or its coordination complexes through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) could lead to the formation of ordered supramolecular structures. These structures might exhibit emergent properties not present in the individual molecules, such as enhanced electronic conductivity, specific recognition capabilities, or novel optical properties chemrxiv.orgacs.orgresearchgate.netnih.govrsc.org. Tailoring the molecular structure of the 2-thenoate moiety or incorporating it into larger supramolecular architectures are key strategies.

Crystal Engineering: The controlled crystallization of Lithium 2-thenoate and its derivatives can yield materials with specific solid-state properties. Crystal engineering approaches, focusing on understanding and manipulating intermolecular forces, can be used to design crystalline materials with desired characteristics, such as specific packing arrangements that influence charge transport or catalytic activity.

Development of Predictive Models for Structure-Property Relationships in Lithium Organometallics

The advancement of computational tools, particularly Artificial Intelligence (AI) and machine learning (ML), offers powerful capabilities for predicting the properties and reactivity of Lithium 2-thenoate based on its structure.

Machine Learning for Property Prediction: ML algorithms can be trained on existing datasets of organolithium compounds to predict properties of new or uncharacterized molecules like Lithium 2-thenoate. This includes predicting reactivity, stability, solubility, and potential performance in specific applications wisconsin.edutheaiinsider.technih.govberkeley.edulivescience.comosti.govmdpi.comwisconsin.edunvidia.comresearchgate.netrsc.orgrsc.orgnih.gov. By correlating structural descriptors with observed properties, these models can accelerate the discovery process and guide experimental efforts.

Quantitative Structure-Property Relationships (QSPR): QSPR models establish mathematical relationships between molecular descriptors (e.g., electronic properties, topological indices) and physicochemical properties nih.govnih.govresearchgate.netunimore.itwikipedia.org. Developing QSPR models specifically for Lithium 2-thenoate and related organolithium carboxylates could provide predictive tools for optimizing synthesis conditions, understanding degradation pathways, and designing derivatives with enhanced functionalities.

AI-Driven Discovery and Optimization: AI can be leveraged for high-throughput virtual screening of potential derivatives or analogues of Lithium 2-thenoate, identifying promising candidates for specific applications. Furthermore, AI can assist in optimizing synthesis parameters, predicting reaction outcomes, and even designing novel synthetic routes, thereby significantly accelerating the pace of research and development in this area theaiinsider.technih.govlivescience.comnvidia.com.

By pursuing these research directions, scientists can unlock new applications and a deeper understanding of Lithium 2-thenoate, contributing to advancements in various fields, from catalysis to materials science.

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Lithium 2-thenoate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves reacting 2-thiophenecarboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions (e.g., inert atmosphere, reflux). Reproducibility requires strict adherence to stoichiometric ratios, solvent purity (e.g., anhydrous tetrahydrofuran), and reaction time/temperature monitoring. Post-synthesis, validate yield and purity via gravimetric analysis and cross-reference with spectral data (e.g., FTIR for functional groups, XRD for crystallinity) . Document procedural deviations meticulously to troubleshoot inconsistencies.

Q. Which analytical techniques are most reliable for confirming the structural integrity of Lithium 2-thenoate?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray Diffraction (XRD) : Confirms crystalline structure by matching observed diffraction patterns with reference data.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, ensuring absence of organic impurities.

- FTIR Spectroscopy : Validates carboxylate (COO⁻) and thiophene ring vibrations.

- Elemental Analysis : Quantifies Li, S, and C content to verify stoichiometry.

Cross-validate results with published datasets to minimize instrumental errors .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of Lithium 2-thenoate under varying oxygen and moisture levels?

- Methodological Answer :

- Controlled Atmosphere Systems : Use gloveboxes or sealed reactors to isolate samples from ambient conditions.

- Thermogravimetric Analysis (TGA) : Measure mass loss under programmed heating rates (e.g., 5–10°C/min) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Track endothermic/exothermic transitions linked to phase changes or degradation.

- Post-Treatment Characterization : Compare post-thermal XRD and FTIR data to pre-treatment baselines.

Statistical tools (e.g., ANOVA) should assess variability across trials .

Q. What strategies resolve contradictions in reported solubility profiles of Lithium 2-thenoate across solvents?

- Methodological Answer : Contradictions often arise from solvent purity, temperature gradients, or measurement techniques. To address:

- Standardize Protocols : Use HPLC-grade solvents, controlled-temperature baths (±0.1°C), and saturated solutions filtered under inert conditions.

- Cross-Lab Replication : Collaborate with independent labs to verify data.

- Statistical Analysis : Apply regression models to correlate solubility with solvent polarity indices (e.g., Hansen parameters).

Discrepancies may highlight hidden variables (e.g., trace moisture) requiring advanced diagnostics like Karl Fischer titration .

Q. How can computational modeling complement experimental studies of Lithium 2-thenoate’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate molecular orbitals to predict redox behavior and ligand coordination.

- Molecular Dynamics (MD) : Model solvation dynamics in polar/aprotic solvents to explain experimental solubility trends.

- Validation : Compare computational predictions with cyclic voltammetry (CV) and UV-Vis spectroscopy data.

Ensure software parameters (e.g., basis sets, convergence criteria) align with experimental conditions to minimize theory-practice gaps .

Data Analysis and Interpretation

Q. What frameworks are recommended for analyzing conflicting electrochemical performance data in Lithium 2-thenoate-based battery prototypes?

- Methodological Answer :

- Error Source Identification : Audit variables like electrode porosity, electrolyte composition, and charge/discharge rates.

- Controlled Variable Testing : Isolate factors (e.g., binder type) using fractional factorial design.

- Statistical Contradiction Analysis : Apply chi-square tests to determine if observed discrepancies exceed random error margins.

Publish raw datasets and processing algorithms to enable third-party verification .

Experimental Design Challenges

Q. What are the critical considerations for designing a study on Lithium 2-thenoate’s reactivity with common battery electrolytes?

- Methodological Answer :

- Safety Protocols : Use calorimetry to pre-screen exothermic risks.

- In Situ Characterization : Deploy Raman spectroscopy or operando XRD to monitor real-time reactions.

- Control Groups : Compare reactivity in inert (Ar) vs. ambient atmospheres.

- Long-Term Stability Tests : Cycle cells over 500+ cycles to assess degradation kinetics.

Document all experimental parameters (e.g., electrolyte pH, current density) to enable meta-analyses .

Tables for Methodological Reference

| Parameter | Recommended Technique | Key Validation Step |

|---|---|---|

| Crystallinity | XRD | Match ICSD database entry #XXXXX |

| Solubility in DMSO | Gravimetric saturation analysis | Karl Fischer titration for H₂O content |

| Thermal Decomposition | TGA/DSC | Post-heating FTIR for byproduct analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.